![molecular formula C11H8N2O B1273683 3-ベンゾ[b]フラン-2-イル-1H-ピラゾール CAS No. 666728-39-8](/img/structure/B1273683.png)

3-ベンゾ[b]フラン-2-イル-1H-ピラゾール

概要

説明

3-benzo[b]furan-2-yl-1H-pyrazole is a heterocyclic compound that features both benzofuran and pyrazole moieties. Compounds containing benzofuran moieties are significant constituents of many fused heterocycles, and they exhibit various biological activities . The pyrazole ring is also a crucial structure in medicinal chemistry due to its presence in numerous bioactive molecules .

科学的研究の応用

3-benzo[b]furan-2-yl-1H-pyrazole has several scientific research applications:

作用機序

Target of Action

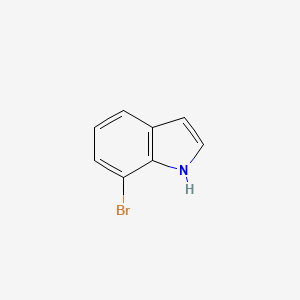

It is known that compounds containing the indole nucleus, which is structurally similar to the benzofuran nucleus, bind with high affinity to multiple receptors . This suggests that 3-benzo[b]furan-2-yl-1H-pyrazole may also interact with multiple targets.

Mode of Action

Benzofuran derivatives are known to exhibit a wide array of biological activities, suggesting that they interact with their targets in a manner that modulates various biological processes .

Biochemical Pathways

It is known that indole derivatives, which share structural similarities with benzofuran derivatives, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-benzo[b]furan-2-yl-1H-pyrazole may also affect multiple biochemical pathways.

Result of Action

It is known that benzofuran derivatives have shown promising results in various biological and pharmacological applications, suggesting that 3-benzo[b]furan-2-yl-1h-pyrazole may also have significant molecular and cellular effects .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other molecules .

Safety and Hazards

将来の方向性

Pyrazole derivatives, including 3-benzo[b]furan-2-yl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in these fields .

生化学分析

Biochemical Properties

3-benzo[b]furan-2-yl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling cascades . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 3-benzo[b]furan-2-yl-1H-pyrazole to its target molecules .

Cellular Effects

The effects of 3-benzo[b]furan-2-yl-1H-pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, 3-benzo[b]furan-2-yl-1H-pyrazole affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 3-benzo[b]furan-2-yl-1H-pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the compound’s interaction with its targets . Furthermore, 3-benzo[b]furan-2-yl-1H-pyrazole can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

The effects of 3-benzo[b]furan-2-yl-1H-pyrazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies have also indicated that 3-benzo[b]furan-2-yl-1H-pyrazole can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3-benzo[b]furan-2-yl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in the therapeutic application of 3-benzo[b]furan-2-yl-1H-pyrazole .

準備方法

Synthetic Routes and Reaction Conditions

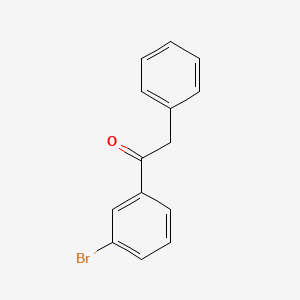

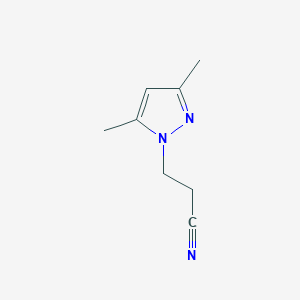

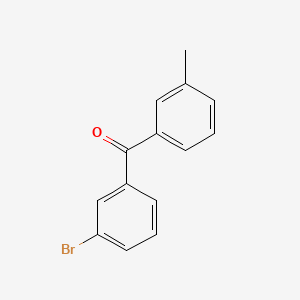

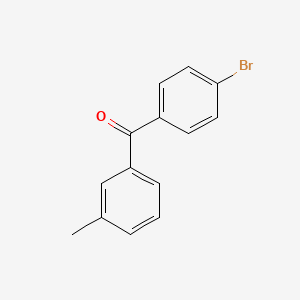

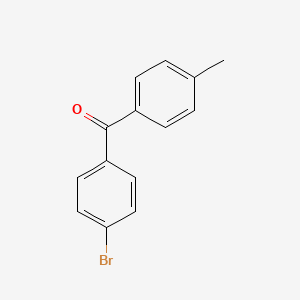

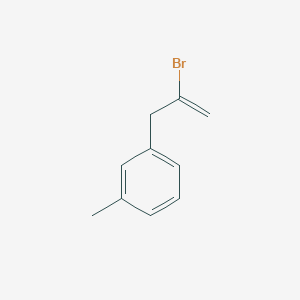

One common method for synthesizing 3-benzo[b]furan-2-yl-1H-pyrazole involves the reaction of 3-oxo-3-phenylpropanenitrile with 2-cyanoethanethioamide and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide . The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as palladium acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis of related benzofuran and pyrazole derivatives often involves scalable processes using transition-metal catalysts and photoredox reactions .

化学反応の分析

Types of Reactions

3-benzo[b]furan-2-yl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

類似化合物との比較

Similar Compounds

- 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

3-benzo[b]furan-2-yl-1H-pyrazole is unique due to its combined benzofuran and pyrazole structures, which confer distinct biological activities and synthetic versatility. This dual functionality makes it a valuable compound in medicinal chemistry and materials science .

特性

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACMKKWADJBYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384453 | |

| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

666728-39-8 | |

| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)